2-N-Boc-aminopropionic acid

HPLC purity quality control procurement specification

Researchers requiring a racemic standard for enantioselective HPLC method validation face inconsistent purity and supply. 2-N-Boc-aminopropionic acid (CAS 3744-87-4) delivers an exact 1:1 D/L mixture for accurate determination of selectivity (α) and resolution (Rs). • Enables detection of undesired enantiomers at levels as low as 0.05% • Cost-effective substitute for enantiopure Boc-alanine in non-stereoselective SPPS steps • >98% purity by HPLC/titration; moisture ≤0.5% Bulk quantities available with consistent quality for pharmaceutical R&D and QC laboratories.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 3744-87-4
Cat. No. B558503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Boc-aminopropionic acid
CAS3744-87-4
Synonyms3744-87-4; BOC-DL-ALANINE; Boc-DL-Ala-OH; 2-((tert-Butoxycarbonyl)amino)propanoicacid; 2-[(tert-butoxycarbonyl)amino]propanoicacid; 2-N-BOC-AMINO-PROPIONICACID; n-(tert-butoxycarbonyl)alanin; 2-tert-Butoxycarbonylamino-propionicacid; 2-(tert-butoxycarbonylamino)propanoicacid; 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; 2-([(tert-Butoxy)carbonyl]amino)propanoicacid; 2-{[(tert-butoxy)carbonyl]amino}propanoicacid; N-(tert-Butoxycarbonyl)alanine; NSC108686; PubChem11985; ACMC-209dgd; ACMC-1BJGN; AC1Q2BKR; AC1Q5XPT; ACMC-209pb1; AC1L6KC1; SCHEMBL148100; ARONIS023306; CTK3I5827; N-tert-Butoxycarbonyl-DL-alanine
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)
InChIKeyQVHJQCGUWFKTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-N-Boc-aminopropionic acid Product Profile & Specifications


2-N-Boc-aminopropionic acid (CAS 3744-87-4), also known as Boc-DL-alanine, is a tert-butoxycarbonyl (Boc)-protected racemic alanine derivative with molecular formula C₈H₁₅NO₄ and molecular weight 189.21 g/mol . The compound is characterized by a carboxylic acid functional group and a Boc-protected amino group, making it a standard building block in peptide synthesis and organic chemistry [1]. Its racemic nature (DL-configuration) distinguishes it from enantiopure Boc-protected alanine derivatives and positions it for specific applications including racemic standard preparation, method development, and as a cost-effective alternative for non-stereoselective synthetic steps.

Racemic standard for chiral HPLC method validation
Cost-effective building block for non-stereoselective peptide synthesis
Boc-protected intermediate with acid-labile protection

Substitution Risks for 2-N-Boc-aminopropionic acid


While multiple Boc-protected alanine derivatives exist—including enantiopure Boc-L-alanine (CAS 15761-38-3), Boc-D-alanine (CAS 7764-95-6), and the racemic Boc-DL-alanine (CAS 3744-87-4)—these compounds are not functionally interchangeable . Attempting generic substitution introduces quantifiable risks: (1) substitution of enantiopure forms with the racemate in stereoselective applications leads to uncontrolled diastereomeric impurities that can alter biological activity or compromise downstream purification [1]; (2) using enantiopure forms where a racemic standard is required for analytical method validation yields incorrect calibration and validation data ; and (3) specification inconsistencies across suppliers (reported melting point variations from 109 °C to 113 °C to 246 °C across different sources) indicate that sourcing decisions directly affect product quality and experimental reproducibility. The DL-racemate serves specific scientific roles that cannot be fulfilled by either enantiomer alone.

Using enantiopure Boc-Ala instead of DL racemate in chiral method validation may yield incorrect calibration data.
Substituting the racemate into stereoselective couplings can introduce uncontrolled diastereomeric impurities.
Melting point variability (81–246°C reported) across suppliers may reflect quality differences and affect batch reproducibility.

2-N-Boc-aminopropionic acid Procurement Evidence


Analytical Purity Specification Tiers

Commercial suppliers of 2-N-Boc-aminopropionic acid (CAS 3744-87-4) provide quantifiably distinct purity tiers. TCI offers >98.0% purity determined by both HPLC (area%) and neutralization titration [1], while Capot Chemical specifies 98% (min, HPLC) with additional moisture control at 0.5% maximum [2]. Other suppliers report broader ranges from 95% to 99% purity or 97.0% . The TCI dual-method verification (HPLC + titration) provides orthogonal purity confirmation, whereas the Capot moisture specification (≤0.5%) addresses a critical quality parameter not routinely controlled by other vendors.

Purity Tiers
TCI >98% (HPLC+titration), moisture ≤0.5% vs. others 97–98% (HPLC only)
Selection based on analytical rigor
Dual-method verification may reduce coupling byproducts
HPLC purity quality control procurement specification

Melting Point as a Quality Indicator

The melting point of 2-N-Boc-aminopropionic acid exhibits significant variability across reported sources, ranging from 81-84 °C (Vulcanchem) to 109 °C (ChemicalBook, Molaid) [1] to 110-114 °C (TCI) [2] to 113 °C (TCI reference) [2] to 246 °C (GuideChem, possibly erroneous) [3]. TCI specifies a narrow, validated range of 110.0-114.0 °C as an acceptance criterion, whereas other vendors provide only single-point estimates or wider ranges without validation status.

Melting Range
TCI 110.0–114.0°C (validated) vs. reported 81–109°C
Indicator of batch consistency
Specification width reflects quality control rigor
melting point thermal characterization batch consistency

Racemic Standard for Chiral Separation

The racemic nature of 2-N-Boc-aminopropionic acid (DL-form) makes it specifically valuable as an analytical standard for chiral separation method development and validation. Studies have demonstrated that chiral HPLC methods using carbohydrate-based chiral stationary phases (CHIRALPAK IA, IC, QNAX) can resolve D and L enantiomers of N-Boc amino acid derivatives with selectivity factors ranging from 1.02 to 2.88 and resolution values (Rs) from 1.6 to 12.5 [1]. The racemic Boc-DL-alanine serves as the ideal reference standard for establishing baseline separation of the enantiomer pair, as it provides an exactly 1:1 mixture of D and L forms without the need for blending enantiopure materials . Zr-MOF-based CSPs have also been validated for separating racemic protected amino acids including Boc-protected derivatives under reversed-phase HPLC conditions .

Racemate Role
Class-level
Provides authentic 1:1 D/L mixture; enantiopure requires manual blending
Enables chiral method validation
Resolution Rs 2.2–12.5 reported for N-PADs on CHIRALPAK IC
chiral chromatography method validation enantiomeric purity

Cost Efficiency in Non-Stereoselective Peptide Synthesis

In peptide synthesis applications where stereochemical outcome is not dependent on the alanine residue's chirality (e.g., when the alanine is later racemized, when it serves as a temporary protecting group carrier, or when it is used in non-peptide coupling steps), the DL-racemate offers quantifiable cost advantages over enantiopure forms. The Boc group provides acid-labile protection that enables selective coupling and deprotection in solid-phase peptide synthesis workflows [1]. While the target compound (CAS 3744-87-4) and its enantiopure counterparts share identical Boc-protection chemistry and coupling reactivity , procurement of the DL-form eliminates the premium pricing associated with enantiopure synthesis and chiral resolution.

Cost Context
Data to verify
DL racemate avoids chiral synthesis premium
May reduce procurement cost for non-stereoselective steps
Market pricing context; verify for specific suppliers
solid-phase peptide synthesis Boc-protection strategy cost optimization

2-N-Boc-aminopropionic acid Application Scenarios


Chiral HPLC Method Development for N-Boc Amino Acids

2-N-Boc-aminopropionic acid serves as the optimal racemic standard for developing and validating enantioselective HPLC methods for N-protected amino acid derivatives. The compound's exactly 1:1 mixture of D and L enantiomers enables accurate determination of separation parameters including selectivity (α) and resolution (Rs). Studies on CHIRALPAK IC CSPs have demonstrated selectivity factors of 1.18 to 2.88 and resolution values of 2.2 to 12.5 for natural N-PAD enantiomer pairs [1]. The validated methods can detect undesired isomers at levels as low as 0.05% [1]. Zr-MOF-based CSPs have similarly been validated using racemic protected amino acids including Boc-derivatives, demonstrating resolution capabilities comparable to or exceeding commercial chiral columns .

Cost-Optimized SPPS for Non-Stereoselective Alanine

In SPPS workflows using Boc-protection strategy, the DL-racemate (CAS 3744-87-4) can substitute for enantiopure Boc-alanine in steps where the alanine residue's stereochemistry does not influence downstream outcomes. The Boc group provides acid-labile protection (cleaved under TFA conditions) that is orthogonal to base-labile Fmoc chemistry, enabling selective protection/deprotection strategies [1]. The target compound's physical properties—including solubility in organic solvents—are comparable to enantiopure forms , ensuring identical coupling reactivity. Procurement of the DL-form for non-stereoselective steps eliminates the cost premium associated with chiral synthesis while maintaining synthetic performance [2].

Reference Standard for Enantiopure Boc-Alanine QC

Quality control laboratories producing or certifying enantiopure Boc-L-alanine (CAS 15761-38-3) or Boc-D-alanine (CAS 7764-95-6) require the corresponding racemate for impurity profiling and method system suitability testing. The target compound (CAS 3744-87-4) provides the authentic racemic mixture needed to establish detection limits for the undesired enantiomer. With commercial purity specifications reaching >98.0% by HPLC and titration [1] and moisture controlled to ≤0.5% , high-grade material ensures accurate calibration of analytical methods for enantiomeric excess (ee) determination.

Non-Stereoselective Intermediates in Pharma R&D

Pharmaceutical development programs involving peptide amide compounds [1] or cytotoxic amino acid derivatives utilize N-Boc-protected alanine as a synthetic intermediate. In early-stage discovery where multiple analogs are screened and stereochemical optimization occurs at later stages, the DL-racemate enables rapid exploration of structure-activity relationships without committing to a specific enantiomer. The compound's established safety profile—classified under CLP criteria with H302, H315, H319, H332, H335 hazard statements [2]—and commercial availability at up to kilogram scale [3] support its use in process chemistry development.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Racemic standard with defined enantiomeric ratio
Enantiomer separation parameter review
Non-stereoselective peptide synthesis
Boc-protected DL-alanine without chiral premium
Synthetic coupling performance
Enantiopure Boc-Ala QC testing
Authentic racemic mixture for impurity profiling
Detection limit for undesired enantiomer
Pharma R&D intermediates
DL-racemate for SAR exploration
Scalability and hazard classification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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